2-Amino-3-nitrobenzaldehyde
Overview
Description
2-Amino-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3. It is a yellow solid that is soluble in water and is one of the isomers of aminobenzaldehyde. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-nitrobenzaldehyde is the enzyme L-threonine transaldolase from Pseudomonas sp. (PsLTTA) . This enzyme plays a crucial role in the synthesis of amphenicol antibiotic chloramphenicol .
Mode of Action
This compound interacts with its target enzyme through a biocatalytic step mediated by L-threonine transaldolase . This interaction results in the conversion of 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . The compound’s mode of action is likely to involve a Schiff base mechanism, which involves the condensation reaction between a primary amine and an aldehyde or ketone .
Biochemical Pathways
The compound is involved in the chemoenzymatic synthesis of amphenicol antibiotic chloramphenicol . This process involves a four-step chemoenzymatic strategy, including a biocatalytic step mediated by L-threonine transaldolase . The compound also plays a role in the synthesis of β-hydroxy-α-amino acids .
Pharmacokinetics
The compound’s molecular weight (166134 Da) suggests that it may have favorable absorption and distribution characteristics
Result of Action
The result of the action of this compound is the production of (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid . This compound is a key intermediate in the synthesis of the antibiotic chloramphenicol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the biocatalytic step mediated by L-threonine transaldolase can be affected by the reaction conditions Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment
Preparation Methods
2-Amino-3-nitrobenzaldehyde can be synthesized through various methods. One common synthetic route involves the nitration of 2-aminobenzaldehyde. The nitration process typically uses nitric acid and sulfuric acid as reagents. Another method involves the reduction of 2-nitrobenzaldehyde using iron or iron(II) sulfate . Industrial production methods often employ catalytic hydrogenation in the presence of metal catalysts such as palladium on charcoal or skeletal nickel .
Chemical Reactions Analysis
2-Amino-3-nitrobenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include nitric acid, sulfuric acid, iron powder, and potassium permanganate. Major products formed from these reactions include 2-aminobenzaldehyde and 2-amino-3-nitrobenzoic acid .
Scientific Research Applications
2-Amino-3-nitrobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-nitrobenzaldehyde can be compared with other similar compounds, such as:
2-Aminobenzaldehyde: Lacks the nitro group and has different reactivity and applications.
3-Nitrobenzaldehyde: Lacks the amino group and is used in different synthetic pathways.
4-Amino-3-nitrobenzaldehyde: Has the amino and nitro groups in different positions, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
2-amino-3-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKGAMZVANIDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540258 | |
Record name | 2-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97271-97-1 | |
Record name | 2-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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